molecular formula C11H10O4 B15365383 Ethyl 5-hydroxy-1-benzofuran-3-carboxylate CAS No. 114195-14-1

Ethyl 5-hydroxy-1-benzofuran-3-carboxylate

Cat. No.: B15365383
CAS No.: 114195-14-1
M. Wt: 206.19 g/mol
InChI Key: GJCZNWVYTVUKGO-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxybenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of Ethyl 5-hydroxybenzofuran-3-carboxylate typically begins with 5-hydroxybenzofuran-3-carboxylic acid.

  • Reaction Conditions: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: Ethyl 5-hydroxybenzofuran-3-carboxylate can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Halogenated benzofurans, alkylated benzofurans, etc.

Scientific Research Applications

Ethyl 5-hydroxybenzofuran-3-carboxylate has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-hydroxybenzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. In anticancer research, it may interfere with cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 5-hydroxybenzofuran-3-carboxylate is compared with other similar compounds, such as:

  • Ethyl 2-hydroxybenzofuran-3-carboxylate

  • Ethyl 4-hydroxybenzofuran-3-carboxylate

  • Ethyl 6-hydroxybenzofuran-3-carboxylate

These compounds share structural similarities but differ in the position of the hydroxyl group, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 5-hydroxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCZNWVYTVUKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70765755
Record name Ethyl 5-hydroxy-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70765755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114195-14-1
Record name Ethyl 5-hydroxy-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70765755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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